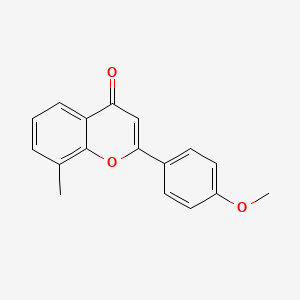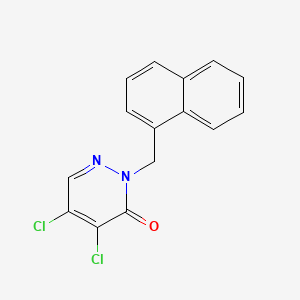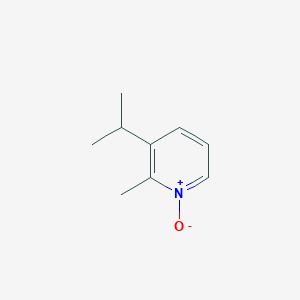
6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound with the molecular formula C8H12N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of functionalized enamines with triethyl orthoformate and ammonium acetate in the presence of a catalyst such as ZnCl2 . Another method includes the use of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial for efficient production.
化学反応の分析
Types of Reactions: 6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can produce a variety of substituted pyrimidines.
科学的研究の応用
6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in anti-inflammatory applications, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound’s effects on neuroprotection are attributed to its ability to inhibit endoplasmic reticulum stress and apoptosis pathways .
類似化合物との比較
- 4-Hydroxy-5-isopropyl-6-oxopyrimidine
- 4-Chloro-5-isopropyl-6-methylpyrimidine
- 4-Hydroxy-5-isopropyl-2-methylbenzoic acid
Comparison: 6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
4-methyl-5-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-5(2)7-6(3)9-4-10-8(7)11/h4-5H,1-3H3,(H,9,10,11) |
InChIキー |
YPWBXRMQQBWZEI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC=N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(6-methylpyridin-3-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B8734130.png)


![2-Chloro-1H-naphtho[2,3-d]imidazole](/img/structure/B8734142.png)






